1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea
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Overview
Description
1-[1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea is an alkylbenzene.
Scientific Research Applications
Synthesis and Characterization
- Metal-Free Synthesis of Polysubstituted Pyrroles : This chemical compound is utilized in the metal-free synthesis of polysubstituted pyrrole derivatives, demonstrating an efficient method using surfactants in aqueous mediums. This approach is valuable in green chemistry, highlighting its application in synthesizing complex organic structures with environmental benefits (Kumar, Rāmānand, & Tadigoppula, 2017).
Molecular Docking and DNA Binding
- Molecular Docking and DNA Interaction Studies : The compound has been the subject of molecular docking studies, with insights into its interaction with DNA. This is significant in understanding its potential in targeted therapies and biological interactions (Mushtaque et al., 2016).
Crystal Structure Analysis
- Crystal Structure Determination : Investigations into the crystal structure of similar thiourea compounds provide insights into their molecular configurations and interactions, which is crucial for understanding their chemical behavior and potential applications in material sciences (Yamin, Rodis, & Chee, 2014).
Therapeutic Research and Drug Development
- Anticancer Research : Thiourea derivatives, including compounds with a similar structure, have been extensively studied for their anticancer properties. Research in this area is crucial for developing new therapeutic agents for various cancer types (Parmar et al., 2021).
Antimicrobial Activity
- Antimicrobial Studies : The antimicrobial properties of related thiourea compounds have been explored, which is significant in the search for new antibacterial and antifungal agents (Nagamani et al., 2018).
Material Science and Crystal Growth
- Material Science Applications : Studies on the crystal growth and properties of similar thiourea compounds have implications for material science, particularly in developing new materials with specific optical and structural characteristics (Pandian, Ebenezar, & Anbusrinivasan, 2015).
Quantum Chemical Analysis
- Quantum Chemical Analysis for Drug Design : The compound's quantum chemical properties have been analyzed, aiding in drug design and understanding the compound's interaction at a molecular level. This has implications for designing more effective pharmaceutical agents (Mushtaque et al., 2017).
properties
Product Name |
1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea |
---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C20H25N3OS/c1-14(2)17-7-9-18(10-8-17)21-20(25)23-22-15(3)13-16-5-11-19(24-4)12-6-16/h5-12,14H,13H2,1-4H3,(H2,21,23,25)/b22-15+ |
InChI Key |
RNQAPTVYVQVTDO-PXLXIMEGSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N/N=C(\C)/CC2=CC=C(C=C2)OC |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN=C(C)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN=C(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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